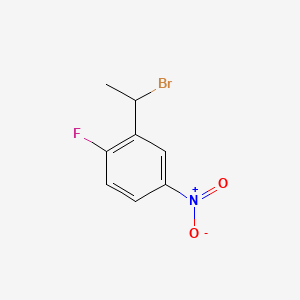![molecular formula C7H14ClNO2S B13497869 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers, is a compound with a unique structure that includes a cyclobutane ring substituted with an amino group, a methylsulfanyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps. One common approach is to start with a cyclobutane derivative and introduce the amino and methylsulfanyl groups through a series of substitution reactions. The carboxylic acid group can be introduced via oxidation reactions. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired diastereomeric mixture.
化学反应分析
Types of Reactions
3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.
科学研究应用
3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. The carboxylic acid group can act as a proton donor or acceptor, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-amino-1-cyclobutanecarboxylic acid: Lacks the methylsulfanyl group, making it less hydrophobic.
1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid: Lacks the amino group, reducing its ability to form hydrogen bonds.
3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid: Without the hydrochloride salt, it may have different solubility and stability properties.
Uniqueness
The presence of both the amino and methylsulfanyl groups in 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride provides a unique combination of hydrophilic and hydrophobic properties, making it versatile for various applications. The hydrochloride salt form also enhances its solubility and stability, which is advantageous for both research and industrial purposes.
属性
分子式 |
C7H14ClNO2S |
|---|---|
分子量 |
211.71 g/mol |
IUPAC 名称 |
3-amino-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-11-4-7(6(9)10)2-5(8)3-7;/h5H,2-4,8H2,1H3,(H,9,10);1H |
InChI 键 |
SHDFWSUIXFJVME-UHFFFAOYSA-N |
规范 SMILES |
CSCC1(CC(C1)N)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


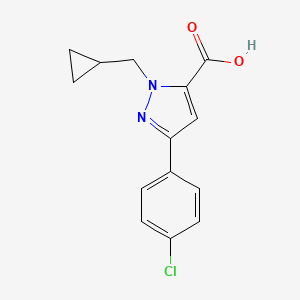
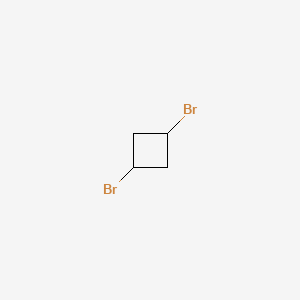
![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)

![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497809.png)
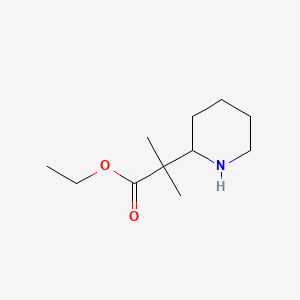
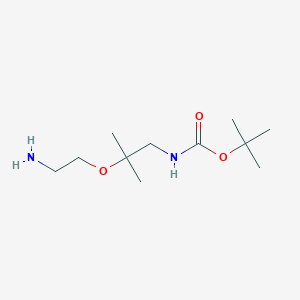
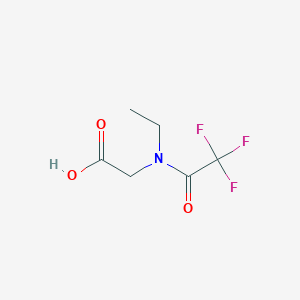
![tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)



